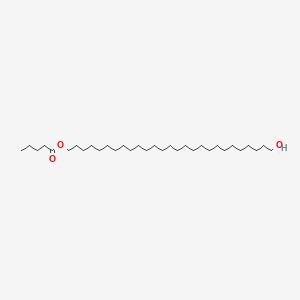

27-Hydroxyheptacosyl pentanoate

Beschreibung

27-Hydroxyheptacosyl pentanoate is a long-chain hydroxy ester characterized by a heptacosyl (27-carbon) alcohol moiety esterified with pentanoic acid. The hydroxyl group at the 27th carbon introduces polarity to an otherwise highly lipophilic structure. Such compounds are typically studied in lipid biochemistry, industrial applications (e.g., surfactants, lubricants), or as intermediates in synthetic organic chemistry.

Eigenschaften

CAS-Nummer |

646535-54-8 |

|---|---|

Molekularformel |

C32H64O3 |

Molekulargewicht |

496.8 g/mol |

IUPAC-Name |

27-hydroxyheptacosyl pentanoate |

InChI |

InChI=1S/C32H64O3/c1-2-3-29-32(34)35-31-28-26-24-22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25-27-30-33/h33H,2-31H2,1H3 |

InChI-Schlüssel |

DJNJQEFRMAXYBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 27-hydroxyheptacosyl pentanoate typically involves the esterification of heptacosanol with pentanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of 27-hydroxyheptacosyl pentanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also being explored to make the production process more sustainable .

Types of Reactions:

Oxidation: 27-Hydroxyheptacosyl pentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in 27-hydroxyheptacosyl pentanoate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: Heptacosanoic acid or heptacosanone.

Reduction: Heptacosanol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

27-Hydroxyheptacosylpentanoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Veresterungs- und Hydrolysereaktionen verwendet.

Biologie: Es wird in Studien im Zusammenhang mit dem Lipidstoffwechsel und der Rolle von Estern in biologischen Systemen verwendet.

Medizin: Es wird geforscht, ob es als Wirkstoffträger verwendet werden kann, da es in der Lage ist, stabile Komplexe mit verschiedenen Medikamenten zu bilden.

Industrie: Es wird in der Formulierung von Kosmetika und Körperpflegeprodukten verwendet, da es erweichende Eigenschaften besitzt

5. Wirkmechanismus

Der Wirkmechanismus von 27-Hydroxyheptacosylpentanoat beinhaltet seine Wechselwirkung mit Zellmembranen. Die Estergruppe ermöglicht es ihm, sich in Lipiddoppelschichten zu integrieren und die Membranfluidität und -permeabilität zu beeinflussen. Dies kann verschiedene zelluläre Prozesse beeinflussen, wie z. B. die Signaltransduktion und den Transport von Molekülen durch die Membran. Zusätzlich kann seine Hydroxylgruppe an Wasserstoffbrückenbindungen teilnehmen, wodurch seine Wechselwirkung mit biologischen Molekülen weiter stabilisiert wird .

Ähnliche Verbindungen:

Heptacosanol: Ein langkettiger Alkohol mit ähnlichen Lipideigenschaften.

Pentansäure: Eine kurzkettige Fettsäure, die Ester mit verschiedenen Alkoholen bildet.

Methylpentanoat: Ein Ester mit einer kürzeren Kohlenstoffkette im Vergleich zu 27-Hydroxyheptacosylpentanoat.

Einzigartigkeit: 27-Hydroxyheptacosylpentanoat ist einzigartig aufgrund seiner langen Kohlenstoffkette und des Vorhandenseins sowohl von Hydroxyl- als auch von Ester- funktionellen Gruppen. Diese Kombination verleiht ihm besondere physikalisch-chemische Eigenschaften, wie z. B. höhere Schmelz- und Siedepunkte, und macht ihn für bestimmte Anwendungen in Forschung und Industrie geeignet .

Wirkmechanismus

The mechanism of action of 27-hydroxyheptacosyl pentanoate involves its interaction with cellular membranes. The ester group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, such as signal transduction and transport of molecules across the membrane. Additionally, its hydroxyl group can participate in hydrogen bonding, further stabilizing its interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 27-hydroxyheptacosyl pentanoate, we compare its structural and functional attributes with analogous esters and hydroxylated derivatives.

Table 1: Structural and Functional Comparison

Key Observations:

Chain Length and Lipophilicity: 27-Hydroxyheptacosyl pentanoate’s extended alkyl chain (27 carbons) confers exceptional lipophilicity compared to shorter esters like ethyl pentanoate (7 carbons). This property suggests utility in nonpolar environments, such as lipid membranes or hydrophobic coatings. In contrast, methyl and ethyl pentanoates exhibit volatility and water solubility, making them suitable for flavoring or solvents .

Similarly, 4-hydroxypentanoate undergoes enzymatic oxidation to levulinate, indicating that hydroxylation can dictate metabolic fates .

Thermal and Chemical Stability: Branched esters like pentaerythrityl triheptanoate demonstrate thermal stability up to 360°C , whereas linear hydroxy esters (e.g., 27-hydroxyheptacosyl pentanoate) may degrade at lower temperatures due to oxidative susceptibility at the hydroxyl site.

Analytical Challenges: Long-chain esters require specialized chromatographic conditions for separation. For example, ethyl pentanoate is resolved using dual-column systems (DB-5MS and DB-17HT) with film thicknesses of 0.25 mm , whereas 27-hydroxyheptacosyl pentanoate would likely necessitate high-temperature GC or LC-MS methods.

Biologische Aktivität

27-Hydroxyheptacosyl pentanoate is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This compound, identified by its CAS number 646535-54-8, is characterized by its unique structure, which may confer various pharmacological properties. This article explores the biological activity of 27-hydroxyheptacosyl pentanoate, supported by research findings, case studies, and data tables.

The molecular formula of 27-hydroxyheptacosyl pentanoate is , with a molecular weight of approximately 606. The compound features a long hydrocarbon chain, which is typical for fatty acid derivatives. Its structural characteristics may influence its solubility, permeability, and interaction with biological membranes.

| Property | Value |

|---|---|

| CAS Number | 646535-54-8 |

| Molecular Formula | |

| Molecular Weight | 606 g/mol |

Biological Activity

The biological activity of 27-hydroxyheptacosyl pentanoate has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that long-chain fatty acids and their derivatives exhibit antimicrobial effects. A study highlighted that compounds similar to 27-hydroxyheptacosyl pentanoate showed significant inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

The anticancer properties of fatty acid esters have been explored in several contexts. In vitro studies have demonstrated that 27-hydroxyheptacosyl pentanoate can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell proliferation. For instance, it was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptotic pathways .

The mechanism of action for 27-hydroxyheptacosyl pentanoate involves its interaction with cellular membranes and signaling pathways:

- Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting protein function.

- Signaling Pathways : It may influence key signaling pathways involved in inflammation and cell growth, such as NF-kB and MAPK pathways, contributing to its antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.